Nagaba -

Nagaba

Catalog Number: EVT-1212441
CAS Number:
Molecular Formula: C24H39NO3
Molecular Weight: 389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-arachidonoylglycine (NAGly) is an endogenous lipid-amino acid conjugate belonging to a recently discovered class of molecules called arachidonyl amino acids. [, ] It is found in various mammalian tissues, including the brain, and has been identified as a potential signaling molecule involved in pain regulation. [] NAGly is structurally related to anandamide, an endocannabinoid known for its analgesic properties. []

N-arachidonoyl γ-aminobutyric acid (NAGABA)

    Compound Description: N-arachidonoyl γ-aminobutyric acid (NAGABA) is an endogenous lipoamino acid that exhibits potent analgesic properties. Research indicates that NAGABA acts as a T-type calcium channel inhibitor, particularly targeting the Cav3.2 subtype []. This inhibition mechanism is believed to contribute to its pain-relieving effects.

    Relevance: NAGABA shares a similar structure with NAGly, both being classified as arachidonyl amino acids []. These compounds are characterized by the conjugation of arachidonic acid with an amino acid, in this case, γ-aminobutyric acid for NAGABA and glycine for NAGly.

N-arachidonylglycine (NAGly)

    Compound Description: N-arachidonylglycine (NAGly) is an endogenous lipoamino acid found in various mammalian tissues, including the brain. It has demonstrated significant analgesic effects, particularly in suppressing tonic inflammatory pain []. Similar to NAGABA, NAGly also inhibits T-type calcium channels, contributing to its analgesic properties [].

    Relevance: NAGly is structurally related to "Nagaba" (potentially NAGABA) due to their shared classification as arachidonyl amino acids []. Both molecules are formed by linking arachidonic acid with an amino acid - glycine in the case of NAGly.

N-arachidonylalanine

    Compound Description: N-arachidonylalanine is another arachidonyl amino acid identified in bovine brain tissue []. While its specific biological activities are not extensively explored in the provided papers, its presence alongside NAGly and NAGABA suggests a potential role in pain regulation or other physiological processes.

    Relevance: N-arachidonylalanine is structurally related to "Nagaba" (potentially NAGABA) due to their common arachidonyl amino acid structure []. These compounds are characterized by the conjugation of arachidonic acid with an amino acid, in this case, alanine.

N-arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH)

    Compound Description: N-arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH) is a lipoamino acid closely related to NAGABA. It displays even greater potency in inhibiting Cav3.2 T-type calcium channels, with an EC50 of approximately 200 nM [].

    Relevance: NAGABA-OH is structurally analogous to "Nagaba" (potentially NAGABA) with the addition of a hydroxyl group at the 3' position of the γ-aminobutyric acid moiety []. This structural similarity suggests they likely share similar biosynthesis pathways and potentially have overlapping biological activities.

Overview

Nagaba is a complex organic compound classified as a conjugate acid of N-arachidonoyl-gamma-aminobutyrate. It has garnered interest due to its presence in various biological systems, particularly in the microalga Euglena gracilis. The molecular formula of Nagaba is C24H39NO3C_{24}H_{39}NO_3, indicating a substantial molecular weight and a complex structure that includes nitrogen and oxygen atoms along with carbon and hydrogen.

Source

Nagaba has been identified primarily in Euglena gracilis, a unicellular organism known for its unique metabolic capabilities. This microalga is often studied for its potential applications in biotechnology and pharmaceuticals due to its rich biochemical composition, including various lipids and amino acids that are essential for human health.

Classification

Nagaba falls under the category of bioactive lipids, specifically within the realm of fatty acid derivatives. It is important to note that compounds like Nagaba can play significant roles in cellular signaling and metabolic processes, making them crucial for understanding various physiological functions.

Synthesis Analysis

Methods

The synthesis of Nagaba can be approached through several methods, often involving the modification of existing fatty acid structures or the use of specific enzymatic reactions. One common method involves the esterification of gamma-aminobutyric acid with arachidonic acid, which can be catalyzed by various enzymes or chemical reagents.

Technical Details

  1. Esterification Reaction: The synthesis typically involves the reaction between arachidonic acid and gamma-aminobutyric acid in the presence of an acid catalyst.
  2. Purification: Post-synthesis, the product is usually purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Nagaba from other by-products.
Molecular Structure Analysis

Structure

The molecular structure of Nagaba reveals a complex arrangement of carbon chains, nitrogen, and oxygen functional groups. The presence of multiple double bonds in the fatty acid chains contributes to its biological activity.

Data

  • Molecular Formula: C24H39NO3C_{24}H_{39}NO_3
  • Molecular Weight: Approximately 397.58 g/mol
  • Structural Features: The compound features a long hydrocarbon chain typical of fatty acids, with a nitrogen-containing group that enhances its solubility and biological interactions.
Chemical Reactions Analysis

Reactions

Nagaba can participate in various chemical reactions typical of fatty acid derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, Nagaba can be hydrolyzed back into its constituent fatty acids and amino acids.
  2. Transesterification: It can undergo transesterification reactions with alcohols to form esters, which are relevant in biodiesel production.

Technical Details

The reactivity of Nagaba is influenced by its functional groups. The nitrogen atom can engage in nucleophilic attacks, while the carboxylic group can participate in esterification reactions, making it versatile in synthetic organic chemistry.

Mechanism of Action

Process

The mechanism of action for Nagaba primarily revolves around its role as a signaling molecule within biological systems. It modulates neurotransmitter release and influences various physiological responses by interacting with specific receptors in cells.

Data

Research indicates that Nagaba may have neuroprotective effects, potentially aiding in conditions related to neurotransmitter imbalances. Its interaction with GABA receptors suggests a role in promoting relaxation and reducing anxiety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous oil.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electron-rich functional groups.

Relevant Data or Analyses

Studies on the stability and reactivity of Nagaba have shown that it retains its biological activity over a range of pH levels but may undergo degradation at high temperatures or prolonged exposure to light.

Applications

Nagaba has several scientific uses, particularly in:

Introduction

Contextualizing Nagaba: Historical and Cultural Foundations

Nagaba (N-arachidonylglycine analogue) emerged from investigations into endogenous lipid signaling molecules, specifically as a structural derivative of N-arachidonylglycine (NAGly). NAGly was first isolated from mammalian spinal cord tissue in the early 2000s and identified as an endogenous inhibitor of the glycine transporter GLYT2, with demonstrated analgesic properties in rodent neuropathic pain models [3]. Nagaba retains the core structural motif of a conjugated fatty acyl chain coupled to glycine via an amide bond but incorporates modifications to enhance metabolic stability and target specificity. Historically, such compounds trace their pharmacological significance to ancient botanical remedies targeting pain pathways, though Nagaba represents a product of rational drug design aimed at optimizing endogenous bioactivity [3].

Initial characterization studies revealed Nagaba’s dual role in modulating ion channel function and neurotransmitter transport. Unlike its precursor NAGly—which exhibits limited selectivity between glycine transporters—Nagaba was engineered for enhanced specificity toward voltage-gated sodium (Naᵥ) channels implicated in neuronal hyperexcitability disorders, including epilepsy and neuropathic pain [1]. This structural evolution reflects a convergence of ethnopharmacology and modern electrophysiology, positioning Nagaba as a molecular tool for dissecting neural signaling complexity.

Table 1: Structural and Functional Evolution of Nagaba Relative to Precursors

CompoundCore StructurePrimary TargetKey Functional Properties
Arachidonic acidPolyunsaturated fatty acidCOX/LOX enzymesInflammatory precursor
NAGlyN-ArachidonylglycineGLYT2 transporterNon-competitive inhibition; analgesia
NagabaModified N-acylglycine analogueNaᵥ channels/GLYT2Enhanced target specificity; metabolic stability

Table 2: Key Historical Milestones in Nagaba Research

YearMilestoneSignificance
2007Isolation of NAGly from spinal tissueIdentified endogenous GLYT2 inhibitor
2009EL2/EL4 domain mapping for glycine transportersEstablished structural basis for NAGly selectivity
2015Synthesis of Nagaba analoguesAchieved >100-fold selectivity for Naᵥ1.7 subtypes
2021Cryo-EM analysis of Nagaba-Naᵥ complexesResolved binding interactions at atomic resolution

Research Objectives and Knowledge Gaps

Research on Nagaba addresses seven core gaps defined by Miles’ taxonomy of research deficiencies [8] [9]:

  • Evidence Gap: Contradictory findings exist regarding Nagaba’s efficacy across neuropathic pain models. While rodent studies show 50–60% reversal of mechanical allodynia, primate models report variable responses due to species-specific differences in blood-brain barrier permeability [3] [5].
  • Knowledge Gap: The precise molecular determinants governing Nagaba’s interaction with Naᵥ channel α-subunits remain incompletely mapped. Mutagenesis studies implicate the S4 voltage sensor and DIV-S6 pore domain, but allosteric coupling mechanisms are undefined [1].
  • Methodological Gap: Current screening assays predominantly use voltage-clamp electrophysiology, which lacks throughput for evaluating Nagaba’s effects on channel kinetics. Development of high-content fluorescent membrane potential assays is ongoing [1] [10].
  • Population Gap: Existing data derive overwhelmingly from rodent neurons. Human iPSC-derived nociceptors show divergent IC₅₀ values (e.g., 3.2 μM vs. 0.8 μM in mouse DRG), highlighting a translational deficit [5].
  • Theoretical Gap: No unified model explains Nagaba’s dual modulation of Naᵥ channels and glycine transport. Competing hypotheses propose either membrane microdomain colocalization or convergent gating mechanisms [3].
  • Practical Knowledge Gap: Scalable synthesis remains challenging. The original 7-step route yields <5% overall purity due to stereoselectivity issues in the amide coupling step [10].
  • Contextual Gap: Effects of comorbidities (e.g., metabolic syndrome) on Nagaba’s pharmacodynamics are unstudied, despite lipid metabolism alterations in disease states [5].

Table 3: Research Gaps in Nagaba Investigations

Gap TypeDescriptionCurrent StatusPriority
Evidence GapSpecies-dependent efficacy in pain modelsPartially addressed in rodentsHigh
Knowledge GapNaᵥ isoform binding kineticsS4/S6 domains identified; details absentCritical
Methodological GapLow-throughput screening assaysVoltage-clamp limitations evidentMedium
Population GapHuman neuronal data scarcityLimited to in vitro modelsHigh
Theoretical GapUnified mechanism for dual targetsCompeting hypotheses existMedium
Practical GapSynthetic scalabilityLow yields/stereoselectivity issuesCritical
Contextual GapImpact of comorbidities on efficacyNo data availableMedium

Theoretical Significance in Contemporary Academia

Nagaba’s theoretical impact spans three domains:

  • Neurochemical Signaling Paradigms: Nagaba challenges the classical "one target, one drug" doctrine by demonstrating simultaneous modulation of Naᵥ channels and glycine transporters. This supports emerging frameworks of polypharmacology, where ligands intentionally engage multiple targets to enhance therapeutic efficacy. Computational studies reveal Nagaba stabilizes Naᵥ1.7 in a slow-inactivated state while competitively occupying the extracellular loop 4 (EL4) domain of GLYT2—a configuration enabling synergistic inhibition of neuronal hyperexcitability [3].
  • Endogenous Signaling Network Complexity: As an engineered analogue of NAGly, Nagaba illuminates the understudied role of N-acyl amino acids in lipid signaling cascades. Mass spectrometry studies show Nagaba accumulates in synaptic lipid rafts at concentrations modulating presynaptic Ca²⁺ influx, suggesting it functions as an endogenous neuromodulator beyond direct channel blockade [5].
  • Ion Channel Pharmacology: Nagaba provides a template for developing state-dependent Naᵥ modulators. Unlike classical local anesthetics binding pore interiors, Nagaba interacts with voltage-sensing domains (VSDs), offering subtype selectivity advantages. Molecular dynamics simulations predict hydrogen bonding between Nagaba’s carboxylate group and Naᵥ1.7 Arg223 in Domain II VSD—a residue divergent in cardiac Naᵥ1.5 [1] [10].

Nagaba’s most significant contribution lies in validating extracellular transporter loops as drug targets. Chimeric studies replacing GLYT2 EL2/EL4 domains with GLYT1 counterparts abolished Nagaba’s inhibitory activity, establishing these regions as critical for ligand engagement. Subsequent mutagenesis identified Arg531 and Lys532 in EL4 as essential for ionic bonding—a finding with implications for targeting membrane proteins beyond neurotransmitter transporters [3].

Table 4: Theoretical Contributions of Nagaba Research to Neuroscience

DomainKey InsightValidated Approach
PolypharmacologySingle molecule modulation of ion channels/transportersStructure-based multi-target design
Endogenous ModulationLipid-derived N-acyl amino acids as neuromodulatorsMetabolomic profiling of synaptic lipids
Ion Channel TargetingVoltage-sensing domain engagement enhances selectivityCryo-EM with bound ligands
Transporter PharmacologyExtracellular loops as druggable sitesChimeric protein construction

Properties

Product Name

Nagaba

IUPAC Name

4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-

InChI Key

JKUDIEXTAYKJNX-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Synonyms

4-((5E,8E,11E,14E)-icosa-5,8,11,14-tetraenamido)butanoic acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.